1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone
描述
属性
IUPAC Name |
1-[4-[(6-chloropyridazin-3-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-6-4-10(5-7-16)8-11-2-3-12(13)15-14-11/h2-3,10H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJZYYLVEPBYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of Key Intermediate: tert-Butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate
This intermediate is crucial as it contains both the piperidine core and the chloropyridazinyl substituent.
- Method : Palladium-catalyzed Suzuki or Buchwald-Hartwig type coupling reactions are employed.
- Catalysts and Ligands : Pd2(dba)3, tris(dibenzylideneacetone)dipalladium(0), Pd(PPh3)4, with phosphine ligands such as BINAP or Xantphos.
- Bases : Cesium carbonate, potassium phosphate, sodium tert-butoxide.
- Solvents : 1,4-dioxane, toluene, DMF, or mixtures with water.
- Conditions : Heating at 100–150 °C, sometimes under microwave irradiation for 1–18 hours.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling | tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate, Pd2(dba)3, Xantphos, sodium t-butoxide, dioxane, 120 °C, 6 h | 76% | Purification by preparative HPLC |
| Coupling | Same intermediate, benzophenone imine, Pd2(dba)3, BINAP, cesium carbonate, toluene, 100 °C, overnight | 76% | Purified by silica gel chromatography |
Formation of the Target Compound via Acetylation
After obtaining the piperidine intermediate with the 6-chloropyridazinyl substituent, acetylation of the piperidine nitrogen is performed.
- Reagents : Acetyl chloride or acetic anhydride.
- Conditions : Typically performed in an organic solvent such as dichloromethane or methanol at room temperature to moderate heating.
- Purification : Column chromatography or preparative HPLC.
Deprotection and Final Purification
- Deprotection : Removal of protecting groups like tert-butoxycarbonyl (Boc) is done using acids such as trifluoroacetic acid (TFA) or HCl in solvents like methanol, dichloromethane, or dioxane.
- Conditions : Room temperature to 85 °C, for 1–24 hours.
- Isolation : Filtration, extraction, and chromatographic purification yield the pure compound.
Representative Reaction Scheme
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Pd-catalyzed coupling | Pd2(dba)3, Xantphos, NaOtBu, dioxane, 120 °C, 6h | tert-Butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate |
| 2 | Acetylation | Acetyl chloride, base, solvent, RT to 50 °C | 1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone (protected) |
| 3 | Deprotection | TFA or HCl, MeOH/DCM, RT to 85 °C | Final target compound |
Key Reaction Parameters and Optimization
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Catalyst loading | 0.5–5 mol% Pd | Higher loading improves coupling efficiency |
| Base | Cs2CO3, K3PO4, NaOtBu | Strong bases favor coupling but may require careful control |
| Solvent | Dioxane, Toluene, DMF | Mixed solvents improve solubility and reaction rate |
| Temperature | 100–150 °C | Elevated temperature accelerates coupling |
| Time | 1–18 h | Longer times increase conversion but may cause decomposition |
| Deprotection acid | TFA, HCl | Efficient Boc removal without degrading product |
Additional Notes from Research Findings
- The piperidine ring often adopts a chair conformation in the intermediates, confirmed by crystallographic data, which influences reactivity and selectivity.
- Microwave irradiation can significantly reduce reaction times in palladium-catalyzed steps without compromising yield.
- The compound and its intermediates can form pharmaceutically acceptable salts and solvates, which may be isolated using standard salt formation techniques.
- Enantiomeric purity can be controlled by stereospecific synthesis or resolution methods if required.
Summary Table of Preparation Methods
化学反应分析
Nucleophilic Acyl Substitution at the Ethanone Group
The acetyl group undergoes nucleophilic substitution with amines or hydrazines to form amides or hydrazones, respectively.
Example :
Reaction with hydrazine hydrate under microwave irradiation (150°C, 1 hour) yields hydrazone intermediates used in pyrazolo[3,4-d]pyrimidine synthesis .
Reduction of the Ethanone Group
The ketone is reducible to a secondary alcohol under mild conditions.
Oxidation of the Piperidine Ring
The tertiary amine in the piperidine ring oxidizes to an N-oxide.
Nucleophilic Aromatic Substitution at Chloropyridazine
The chlorine atom on the pyridazine ring is susceptible to substitution with nucleophiles.
Palladium-Catalyzed Coupling Reactions
The chloropyridazine participates in cross-coupling reactions.
Example :
Coupling with 4-methylphenylboronic acid under Suzuki conditions generates biaryl products used in kinase inhibitor development .
Comparative Reactivity Insights
The compound’s reactivity differs from analogs due to steric and electronic effects:
| Structural Feature | Impact on Reactivity |
|---|---|
| Ethanone Group | Enhances electrophilicity at the carbonyl carbon, favoring nucleophilic substitutions. |
| Chloropyridazine Moiety | Electron-withdrawing effect activates the ring for nucleophilic substitution at C6. |
| Piperidine Methyl Group | Steric hindrance slightly slows N-oxidation compared to unsubstituted piperidines. |
科学研究应用
Medicinal Chemistry Applications
1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Antagonistic Activity
Research indicates that compounds containing piperidine and pyridazine moieties exhibit significant biological activity. The presence of the chloropyridazine group may enhance the compound's ability to act as a ligand for certain receptors, potentially leading to applications in treating conditions such as:
- Neurodegenerative Diseases : Compounds similar to this have shown promise in modulating neurotransmitter systems, which could be beneficial in diseases like Alzheimer's and Parkinson's.
- Cardiovascular Disorders : The compound may serve as a reversible antagonist for P2Y12 receptors, which are involved in platelet aggregation and thrombus formation. This makes it a candidate for developing antiplatelet therapies .
Case Studies
Several studies have investigated the pharmacological effects of related compounds, providing insight into the potential applications of this compound.
Study on P2Y12 Antagonists
A high-throughput screening (HTS) campaign aimed at identifying novel reversible P2Y12 antagonists highlighted the relevance of pyridazine derivatives. The findings suggest that structurally similar compounds can effectively inhibit platelet activation, presenting a pathway for developing new antithrombotic agents .
Neuropharmacological Research
Research into piperidine derivatives has revealed their potential in modulating dopaminergic and serotonergic systems. These findings could lead to new treatments for mood disorders and schizophrenia. The structural features of this compound may contribute to similar effects .
作用机制
The mechanism of action of 1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Pyridazine vs. Pyridine Derivatives
The compound 1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone (CAS: 1316223-57-0) shares a nearly identical backbone but replaces pyridazine with pyridine. The molecular formula (C₁₃H₁₇ClN₂O) and weight (264.74 g/mol) are slightly lower than the pyridazine analogue, reflecting the absence of one nitrogen atom . Pyridine derivatives are often more lipophilic than pyridazines, which may influence membrane permeability .
Pyrazole and Pyrimidine Derivatives
The compound 1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS: 1030856-24-6) introduces a pyrazole ring and a nitro group. This structure increases molecular weight (424.88 g/mol) and polarity compared to the pyridazine-based compound, likely affecting solubility and metabolic stability . Pyrazole-containing analogues are frequently explored for anti-inflammatory or anticancer activity due to their ability to modulate enzyme activity .
Substituent Variations on the Piperidine Ring
Nitroimidazole-Functionalized Derivatives
Vandetanib derivatives, such as 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone, incorporate nitroimidazole groups. These compounds exhibit higher molecular weights (e.g., 570.17 g/mol) and demonstrate potent kinase inhibitory activity, with synthesis yields ranging from 63.9% to 71.1% . The nitroimidazole moiety enhances electron-deficient character, which may improve DNA intercalation or redox-mediated cytotoxicity .
Aryl-Sulfonyl and Benzyloxy Derivatives
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS: 1251706-46-3) includes a benzyloxy group and a fluorophenyl substituent, increasing steric bulk and hydrophobicity (molecular weight: 341.4 g/mol). Such modifications are common in CNS-targeting drugs to enhance blood-brain barrier penetration .
Molecular Weight and Solubility Trends
*Estimated based on structural analogues.
生物活性
Overview
1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone is a heterocyclic compound characterized by its unique structure, which includes a piperidine ring and a chloropyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridazine with piperidine derivatives. The process includes nucleophilic substitution and subsequent acylation to introduce the ethanone group, which is crucial for its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, influencing various cellular processes. The exact targets and pathways are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell proliferation and survival .
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal properties. Studies have demonstrated that it possesses activity against several bacterial strains and fungal species, making it a candidate for further development as an antimicrobial agent .
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antitumor efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential for further development as anticancer agents .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound. It was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it displayed a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Data Tables
| Biological Activity | IC50/MIC Values | Target Organisms |
|---|---|---|
| Antitumor | Low micromolar | Various cancer cell lines |
| Antibacterial | < 50 µg/mL | Staphylococcus aureus, E. coli |
| Antifungal | < 25 µg/mL | Candida albicans |
常见问题
Basic Questions
Q. What safety protocols are recommended for handling 1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone in laboratory settings?
- Answer: Safety Data Sheets (SDS) for structurally related piperidine derivatives emphasize the use of PPE (gloves, goggles, lab coats), handling in a fume hood, and immediate decontamination for spills or exposure. For skin contact, wash thoroughly with water; for eye exposure, rinse for 15 minutes and seek medical attention. Inhalation requires moving to fresh air and monitoring for respiratory distress .
Q. Which spectroscopic methods validate the structural integrity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR; 1H and 13C) confirms proton and carbon environments, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography, as used for analogous piperidine derivatives, determines absolute configuration and crystallinity .
Q. How is the purity of this compound typically assessed during synthesis?
- Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for purity analysis. Melting point determination and thin-layer chromatography (TLC) provide supplementary validation. Purity ≥95% is common for research-grade compounds, as noted in SDS for related structures .
Advanced Questions
Q. What synthetic strategies are effective for introducing the 6-chloropyridazine moiety into the piperidine scaffold?
- Answer: Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) are viable. For example, coupling 6-chloropyridazine-3-carbaldehyde with 4-(aminomethyl)piperidine under reductive amination conditions, followed by acetylation, has been employed for similar compounds. Reaction optimization (e.g., temperature, catalyst loading) is critical for yield improvement .
Q. How can researchers mitigate low yields during the acetylation of the piperidine nitrogen?
- Answer: Optimize acetylating agents (e.g., acetyl chloride vs. acetic anhydride) and catalysts (e.g., 4-dimethylaminopyridine, DMAP). Moisture-free conditions and inert atmospheres (N2/Ar) minimize side reactions. Real-time monitoring via TLC or in situ FTIR ensures reaction progression .
Q. What experimental approaches resolve discrepancies between computational and experimental NMR data?
- Answer: Discrepancies may arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations incorporating solvent models (e.g., PCM) align predictions with experimental shifts. 2D NMR techniques (COSY, HSQC, HMBC) validate assignments, as demonstrated in piperidine derivative studies .
Q. How can the compound’s potential as a kinase inhibitor be evaluated in vitro?
- Answer: Design kinase inhibition assays using recombinant enzymes (e.g., EGFR, VEGFR) and ATP-competitive substrates. Measure IC50 values via fluorescence polarization or radiometric assays. Structural analogs of piperidine derivatives have shown activity in anti-tumor and anti-inflammatory studies, suggesting similar screening frameworks .
Q. What crystallization conditions favor high-quality single crystals for X-ray diffraction?
- Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (ethanol/water) at 4°C promotes crystal growth. For hygroscopic compounds, sealed containers with desiccants are essential. Prior studies achieved resolution ≤0.8 Å using these methods .
Methodological Notes
- Contradiction Analysis: While no direct contradictions exist in the evidence, variations in synthetic yields or spectral data may arise from differences in solvent polarity, crystallization conditions, or instrumentation. Cross-referencing multiple techniques (e.g., NMR with X-ray) resolves ambiguities.
- Experimental Design: For biological studies, include positive controls (e.g., known kinase inhibitors) and dose-response curves to validate specificity. For structural studies, combine computational modeling (DFT, molecular docking) with empirical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
